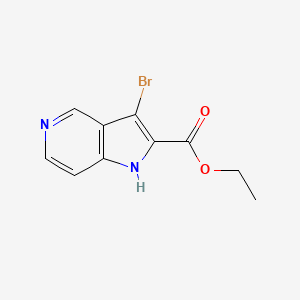

3-Bromo-5-azaindole-2-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8(11)6-5-12-4-3-7(6)13-9/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECSCMDEECDSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Aminopyrazine or substituted aminopyrazines are commonly used as starting materials to build the azaindole core through cyclization and functional group transformations.

- N-Bromosuccinimide (NBS) is employed for selective bromination at the desired position on the heterocyclic ring.

- Esterification reagents such as ethanol and acid catalysts or coupling reagents are used to form the ethyl ester from the carboxylic acid precursor.

Representative Synthetic Route

A representative synthetic route adapted from related azaindole derivatives includes:

Catalyst and Solvent Systems

- Catalysts: N-Heterocyclic carbene palladium complexes such as (NHC)Pd(acac)Cl, (NHC)Pd(allyl)Cl, and related Pd-NHC catalysts are effective for the cyclization and functionalization steps.

- Bases: Potassium tert-butoxide, sodium tert-butoxide, potassium hydroxide, and lithium hydroxide monohydrate are commonly used bases to facilitate cyclization and substitution reactions.

- Solvents: Anhydrous toluene, tetrahydrofuran (THF), and glymes (dimethyl ether of glycol) provide an inert medium for the palladium-catalyzed reactions.

Purification and Yield

- The crude product is typically purified by recrystallization using solvents such as hexane, ethyl acetate, or chloroform/hexane mixtures.

- Yields for related azaindole brominated derivatives range from 70% to 80% after purification.

Comparative Data Table of Key Preparation Parameters

| Parameter | Details/Options | Notes |

|---|---|---|

| Starting Material | 2-Aminopyrazine derivatives | Readily available, versatile |

| Brominating Agent | N-Bromosuccinimide (NBS) | Selective bromination under mild conditions |

| Catalyst | (NHC)Pd(acac)Cl, (NHC)Pd(allyl)Cl, PEPPSI-type Pd complexes | Efficient for cyclization and coupling |

| Base | Potassium tert-butoxide, KOH, NaOH, LiOH·H2O | Strong bases facilitate cyclization |

| Solvent | Toluene, THF, glyme | Anhydrous, inert atmosphere preferred |

| Temperature | 40–100 °C | Elevated temperature favors cyclization |

| Purification | Recrystallization (hexane, ethyl acetate, chloroform) | Achieves high purity |

| Yield | 70–80% | Dependent on reaction conditions |

Research Findings and Notes

- The use of palladium-NHC catalysts significantly improves the selectivity and yield of the cyclization step forming the azaindole ring.

- Controlled bromination at low temperature (<15 °C) with NBS avoids over-bromination and side reactions.

- Esterification is best performed after the azaindole core is constructed to avoid interference with ring formation.

- The described methods are adaptable to various azaindole derivatives, allowing functional group modifications at different ring positions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-azaindole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the azaindole ring.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted azaindole derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

Reduction Products: Reduction can yield reduced azaindole derivatives.

Hydrolysis Products: Hydrolysis of the ester group results in the formation of 3-bromo-5-azaindole-2-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 283.12 g/mol. It features a unique structure that includes a bromo group, a methyl group, and an azaindole ring, contributing to its diverse biological activities.

Medicinal Chemistry

3-Bromo-5-azaindole-2-carboxylic acid ethyl ester is being investigated for its potential as a therapeutic agent. Its unique structure makes it a lead compound in developing new drugs targeting cancer and inflammatory diseases. Preliminary studies indicate that it may interact with specific biological targets, influencing drug metabolism and efficacy .

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies are ongoing to fully understand its mechanisms of action, including its interactions with enzymes or receptors that could modulate their activities .

Case Study 1: Anticancer Activity

A study explored the compound's effects on cancer cell lines, revealing that it inhibits proliferation through apoptosis induction. The results suggest that it could be developed into a novel anticancer agent.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated significant activity, indicating potential for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-Bromo-5-azaindole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the azaindole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with nucleic acid synthesis or function, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Key Findings and Implications

- Electronic Effects : Azaindoles exhibit enhanced hydrogen-bonding capacity compared to indoles due to the additional nitrogen, improving target selectivity in drug design .

- Reactivity : Bromine substituents facilitate Suzuki-Miyaura cross-coupling reactions, enabling diversification of the core structure .

- Solubility : Ethyl ester groups balance hydrophobicity, making these compounds viable for both synthetic and pharmacokinetic studies .

Biological Activity

3-Bromo-5-azaindole-2-carboxylic acid ethyl ester (CAS No. 1260384-54-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound belongs to the class of azaindoles, characterized by the presence of a bromine atom and a carboxylic acid ethyl ester functional group. Its molecular formula is . The presence of the azaindole moiety is significant as it is often associated with various biological activities.

Antimicrobial Activity

Research has indicated that derivatives of indole and azaindole compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain indole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural similarity to other active indole derivatives suggests potential efficacy against microbial strains.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial (predicted) | - |

| Indole derivative X | Antibacterial | 32 |

| Indole derivative Y | Antifungal | 16 |

Anticancer Activity

The anticancer potential of azaindoles has been widely studied. For example, compounds with indole structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

In vitro studies on related compounds have demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells. Although specific studies on this compound are sparse, the potential for similar activity exists based on its structural characteristics.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | Azaindole derivative A | 5.0 |

| HCT-116 | Azaindole derivative B | 3.5 |

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The bromine substituent may enhance lipophilicity, facilitating cellular uptake, while the carboxylic acid moiety can participate in hydrogen bonding with biological macromolecules.

Case Studies

- Anticancer Study : A study explored the effects of various azaindoles on cancer cell lines. The results indicated that modifications at the 5-position significantly influenced cytotoxicity, suggesting that similar modifications to 3-Bromo-5-azaindole could yield promising results.

- Antimicrobial Evaluation : In a screening for antimicrobial activity among indole derivatives, several compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship analysis highlighted the importance of substituents in enhancing antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What methods are recommended for optimizing the synthesis of 3-bromo-5-azaindole-2-carboxylic acid ethyl ester?

- Methodological Answer : Synthesis optimization can involve adjusting reaction conditions (e.g., temperature, catalyst loading) for bromination and esterification steps. For brominated indole derivatives, Suzuki-Miyaura cross-coupling or electrophilic substitution may be applicable, with purification via HPLC (≥95% purity criteria as in ). Monitor reaction progress using TLC or LC-MS. Storage of intermediates at 0°C–6°C is critical to prevent decomposition, as noted for boronic acid analogs .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of /-NMR to confirm regioselectivity of bromination and esterification. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment via HPLC (as in ) and elemental analysis ensures compliance with >95% purity thresholds common in reagent catalogs .

Q. What are the key stability considerations for long-term storage?

- Methodological Answer : Store under inert atmospheres (argon/nitrogen) at 0°C–6°C to prevent hydrolysis of the ester group or debromination. Similar brominated esters (e.g., ethyl 5-bromoindole-2-carboxylate in ) show sensitivity to moisture and light, necessitating desiccants and amber vials .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, such as bromine substitution patterns or ester group reactivity. Reaction path search methods ( ) can predict intermediates and transition states, reducing trial-and-error experimentation. Pair computational data with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms .

Q. How should researchers address contradictions in spectroscopic data for brominated azaindoles?

- Methodological Answer : Contradictions in NMR shifts may arise from tautomerism or solvent effects. Use variable-temperature NMR or 2D-COSY/HSQC to resolve ambiguities. Cross-reference with crystallographic data (if available) or computational NMR predictions (e.g., ACD/Labs) .

Q. What strategies enhance regioselectivity in further functionalization of this compound?

- Methodological Answer : The bromine atom at position 3 and azaindole nitrogen create electronic biases. Use directing groups (e.g., carboxylic esters) to control cross-coupling sites. For example, palladium-catalyzed C–H activation (as in ’s azaindole derivatives) can target specific positions. Solvent polarity and catalyst choice (e.g., Pd(OAc) vs. PdCl) influence selectivity .

Q. How can researchers integrate green chemistry principles into synthetic workflows?

- Methodological Answer : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (cyclopentyl methyl ether) in esterification steps. Catalytic recycling (e.g., immobilized Pd catalysts) reduces metal waste. Process simulation tools ( ) optimize energy efficiency and solvent recovery .

Q. What interdisciplinary approaches are effective for studying this compound’s biological activity?

- Methodological Answer : Combine synthetic chemistry with computational docking (e.g., AutoDock Vina) to predict binding affinities for azaindole-based targets (e.g., kinases). Validate via in vitro assays (e.g., enzyme inhibition), ensuring compliance with waste-handling protocols for halogenated compounds ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.